molecular formula C10H19NO B12908874 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde CAS No. 77211-19-9

2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde

Cat. No.: B12908874
CAS No.: 77211-19-9
M. Wt: 169.26 g/mol
InChI Key: YUPVAJWWKRYZCW-UHFFFAOYSA-N
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Description

2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with five methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,5,5-Pentamethylpyrrolidine with an oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl groups on the pyrrolidine ring can undergo substitution reactions with electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: 2,2,4,5,5-Pentamethylpyrrolidine-3-carboxylic acid.

    Reduction: 2,2,4,5,5-Pentamethylpyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidines depending on the electrophile used.

Scientific Research Applications

2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrrolidine ring’s steric and electronic properties also play a role in its interactions with biological molecules.

Comparison with Similar Compounds

    2,2,4,5,5-Pentamethylpyrrolidine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    2,2,4,5,5-Pentamethylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness: 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and carboxylic acid analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Properties

CAS No.

77211-19-9

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2,2,4,5,5-pentamethylpyrrolidine-3-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6-8,11H,1-5H3

InChI Key

YUPVAJWWKRYZCW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(NC1(C)C)(C)C)C=O

Origin of Product

United States

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